5-Methyl-6-(5-methylfuran-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-METHYL-6-(5-METHYL-2-FURYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE: is a complex heterocyclic compound that belongs to the benzimidazole and quinazoline families. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a fused benzimidazole-quinazoline system with methyl and furan substituents, makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-6-(5-METHYL-2-FURYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-METHYL-6-(5-METHYL-2-FURYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., reflux, microwave irradiation).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials, catalysts, and ligands for various chemical reactions .
Biology: In biological research, 5-METHYL-6-(5-METHYL-2-FURYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE has shown potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis .
Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents. Its ability to inhibit certain enzymes and receptors makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions .
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the electronics and materials science industries .
Mechanism of Action
The mechanism of action of 5-METHYL-6-(5-METHYL-2-FURYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds like 2-substituted benzimidazoles share structural similarities and exhibit diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Quinazoline Derivatives: Quinazoline-based compounds are known for their therapeutic potential, particularly as kinase inhibitors in cancer treatment.
Uniqueness: The uniqueness of 5-METHYL-6-(5-METHYL-2-FURYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE lies in its fused benzimidazole-quinazoline system with specific methyl and furan substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H17N3O |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-methyl-6-(5-methylfuran-2-yl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H17N3O/c1-13-11-12-18(24-13)20-22(2)16-9-5-3-7-14(16)19-21-15-8-4-6-10-17(15)23(19)20/h3-12,20H,1-2H3 |
InChI Key |
IEQJTPVFFBPVML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2N(C3=CC=CC=C3C4=NC5=CC=CC=C5N24)C |
Origin of Product |
United States |
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